2-Chloro-4-cyclopropoxy-5-isopropoxypyridine
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Overview
Description
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol This compound is characterized by the presence of a pyridine ring substituted with chloro, cyclopropoxy, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-5-isopropoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with cyclopropanol and isopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the cyclopropoxy and isopropoxy groups. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 2-cyclopropoxy-5-isopropoxypyridine.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-cyclopropoxy-4-isopropoxypyridine: Similar structure but different substitution pattern.
2-Chloro-4-methoxypyridine: Similar pyridine ring with different alkoxy substitution.
2-Chloro-4-ethoxypyridine: Similar pyridine ring with ethoxy substitution.
Uniqueness
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopropoxy and isopropoxy groups on the pyridine ring makes it a valuable intermediate for synthesizing diverse organic compounds.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-10-6-13-11(12)5-9(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
KRMPLKRZJBCNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1OC2CC2)Cl |
Origin of Product |
United States |
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